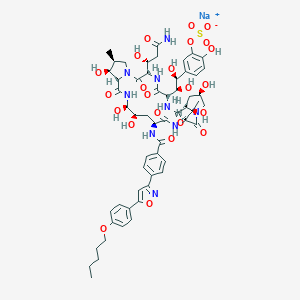

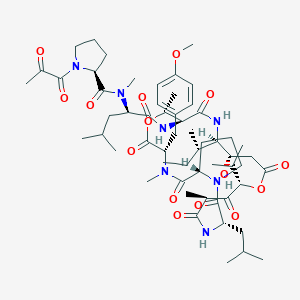

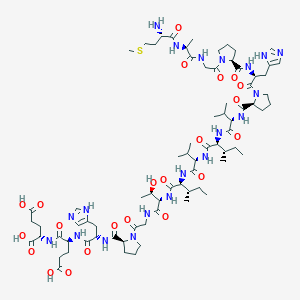

![molecular formula C20H37N3O13 B549156 (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol CAS No. 31282-04-9](/img/structure/B549156.png)

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

Hygromycin B, also known as Hygrovetine or by its chemical name, is an aminoglycoside antibiotic produced by the bacterium Streptomyces hygroscopicus . It has a broad spectrum of activity, inhibiting protein synthesis in bacteria, fungi, and higher eukaryotic cells .

Target of Action

The primary target of Hygromycin B is the 80S subunit of the bacterial ribosome . The ribosome is a complex molecular machine that synthesizes proteins in cells. By targeting the ribosome, Hygromycin B interferes with protein synthesis, which is essential for cell growth and survival .

Mode of Action

Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site . This action disrupts the translocation and promotes mistranslation at the 80S ribosome . Additionally, Hygromycin B prevents mRNA and tRNA translocation by an unknown mechanism .

Biochemical Pathways

The primary biochemical pathway affected by Hygromycin B is protein synthesis . By inhibiting this pathway, Hygromycin B disrupts the normal functioning of the cell, leading to cell death .

Pharmacokinetics

It is known that hygromycin b is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The result of Hygromycin B’s action is the inhibition of protein synthesis , leading to cell death . This effect is observed in bacteria, fungi, and higher eukaryotic cells .

Action Environment

The action of Hygromycin B can be influenced by environmental factors. For instance, Hygromycin B solutions have been reported to lose activity on freezing . Therefore, solutions are stable when refrigerated, and freezing should be avoided . Furthermore, the effectiveness of Hygromycin B can vary depending on the cell line and growth conditions .

生化学分析

Biochemical Properties

Hygromycin B interacts with the ribosome, specifically the mRNA decoding center in the small (30S) ribosomal subunit . It induces a localized conformational change, differing from that induced by other aminoglycosides . Unlike other aminoglycosides, hygromycin B potently inhibits spontaneous reverse translocation of tRNAs and mRNA on the ribosome in vitro .

Cellular Effects

In Escherichia coli cells, hygromycin B exhibits a concentration-dependent inhibitory effect on viable-cell numbers, growth rate, protein synthesis, and 30S and 50S subunit formation . In rice seedlings, hygromycin B treatment leads to severe growth defects, leaf chlorosis, and leaf shrinkage .

Molecular Mechanism

Hygromycin B inhibits protein synthesis by strengthening the interaction of tRNA binding in the ribosomal A-site .

Temporal Effects in Laboratory Settings

Hygromycin B solutions have been reported to lose activity on freezing . Since solutions are stable refrigerated, freezing should be avoided . The dry solid is stable for at least five years if stored at 2-8 °C .

Dosage Effects in Animal Models

The effects of hygromycin B vary with different dosages in animal models

Metabolic Pathways

Hygromycin B is involved in the protein synthesis pathway, where it interacts with the ribosome

準備方法

Synthetic Routes and Reaction Conditions

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is naturally synthesized by Streptomyces hygroscopicus. The production process involves the fermentation of this bacterium under controlled conditions to yield the antibiotic. The compound can be isolated and purified from the fermentation broth using various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation of Streptomyces hygroscopicus. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .

化学反応の分析

Types of Reactions

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of derivatives with different properties

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学的研究の応用

(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol has a wide range of applications in scientific research:

Molecular Biology: It is used as a selection agent for cells that have been genetically modified to express hygromycin resistance genes. .

Microbiology: This compound is used to study protein synthesis and ribosomal function in both prokaryotic and eukaryotic cells

Agriculture: This compound is used in the development of genetically modified crops that are resistant to certain pests and diseases.

類似化合物との比較

Similar Compounds

Neomycin: Another aminoglycoside antibiotic that inhibits protein synthesis by binding to the ribosome.

Streptomycin: An aminoglycoside antibiotic that also targets the ribosome and inhibits protein synthesis.

Kanamycin: Similar to (2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol, it is used in molecular biology as a selection agent for genetically modified cells

Uniqueness

This compound is unique in its ability to inhibit both 70S and 80S ribosomes, making it effective against a wide range of organisms, including bacteria, fungi, and higher eukaryotic cells. This broad-spectrum activity, combined with its use as a selection agent in genetic research, sets it apart from other aminoglycoside antibiotics .

特性

CAS番号 |

31282-04-9 |

|---|---|

分子式 |

C20H37N3O13 |

分子量 |

527.5 g/mol |

IUPAC名 |

(3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |

InChI |

InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6+,7+,8-,9+,10-,11+,12-,13+,14-,15-,16+,17+,18?,19+,20?/m1/s1 |

InChIキー |

GRRNUXAQVGOGFE-WHGKUWNNSA-N |

SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

異性体SMILES |

CN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O)O[C@H]2[C@@H]3[C@H]([C@H]([C@H](O2)CO)O)OC4(O3)C([C@H]([C@H]([C@H](O4)[C@H](CO)N)O)O)O)O)N |

正規SMILES |

CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N |

外観 |

Solid powder |

| Hygromycin B, as an antibiotic, used for selection of cells transfected with E. coli hygromycin resistance gene. | |

沸点 |

897.6±65.0 °C at 760 mmHg |

melting_point |

320 to 356 °F (decomposes) (NTP, 1992) |

| 14918-35-5 31282-04-9 |

|

物理的記述 |

Amorphous solid or tan powder. (NTP, 1992) |

ピクトグラム |

Corrosive; Acute Toxic; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Freely soluble (NTP, 1992) |

保存方法 |

−20°C |

同義語 |

Hygromycin b |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

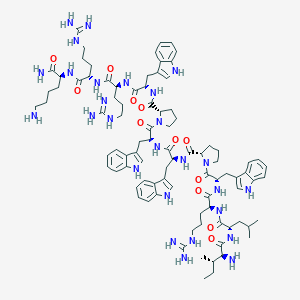

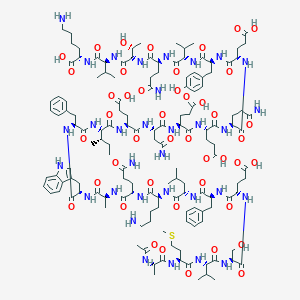

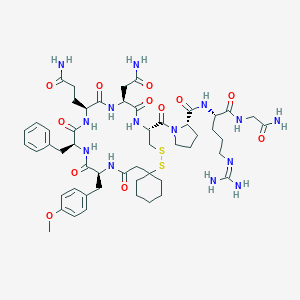

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

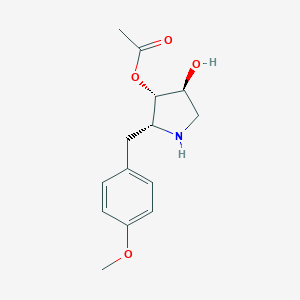

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549162.png)